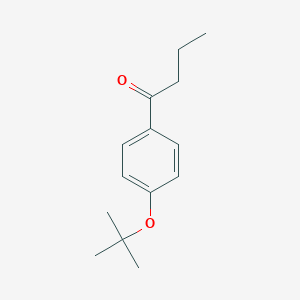
1-(4-Tert-butoxy-phenyl)-butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Tert-butoxy-phenyl)-butan-1-one is an organic compound characterized by the presence of a tert-butoxy group attached to a phenyl ring, which is further connected to a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butoxy-phenyl)-butan-1-one typically involves the alkylation of 4-tert-butoxyphenyl with butanone under controlled conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Tert-butoxy-phenyl)-butan-1-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
1-(4-Tert-butoxy-phenyl)-butan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Tert-butoxy-phenyl)-butan-1-one exerts its effects involves interactions with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The pathways involved often include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
1-(4-Tert-butoxy-phenyl)-ethan-1-one: Similar structure but with an ethanone moiety instead of butanone.
Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate: Another compound with a tert-butoxy group, used in different applications.
Uniqueness: 1-(4-Tert-butoxy-phenyl)-butan-1-one stands out due to its specific combination of a tert-butoxy group and a butanone moiety, which imparts unique reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-[4-[(2-methylpropan-2-yl)oxy]phenyl]butan-1-one |
InChI |
InChI=1S/C14H20O2/c1-5-6-13(15)11-7-9-12(10-8-11)16-14(2,3)4/h7-10H,5-6H2,1-4H3 |
InChI Key |
MDXLFGPNHAXDJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



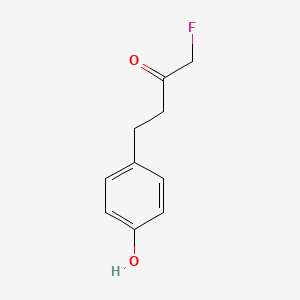

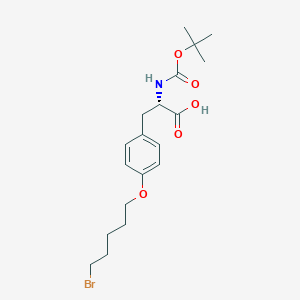

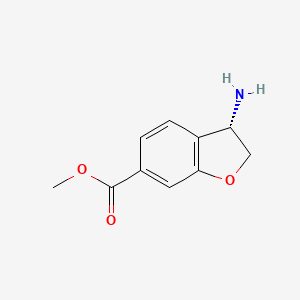
![(3S)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15235068.png)
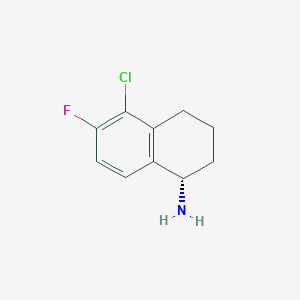
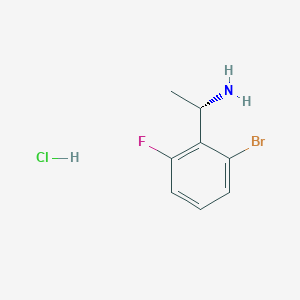
![10-Bromo-2-iodo-6-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B15235082.png)
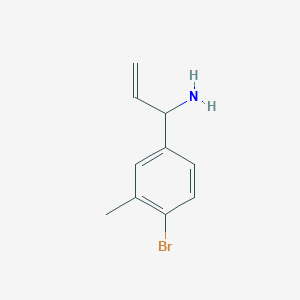
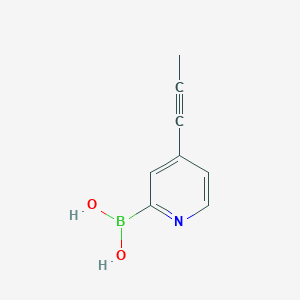

![(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B15235100.png)
